Butylone-d3 (hydrochloride)
Overview
Description
Butylone-d3 (hydrochloride) is a deuterated analog of butylone, a synthetic cathinone. It is primarily used as an analytical reference standard in forensic and toxicological research. Butylone-d3 (hydrochloride) is a stimulant and entactogen, similar to other compounds in the cathinone class .
Mechanism of Action
Target of Action
Butylone-d3, also known as β-keto-N-methylbenzodioxolylbutanamine (βk-MBDB), is a psychoactive drug of the phenethylamine chemical class . It primarily targets monoamine transporters, specifically the norepinephrine, dopamine, and serotonin receptors .
Mode of Action
Butylone-d3 interacts with its targets by causing an increase in extracellular monoamine levels . This is similar to the action of MDMA and Methylone . The compound’s interaction with these receptors results in the inhibition and effective concentrations for norepinephrine, dopamine, and serotonin .
Pharmacokinetics
Butylone-d3 is metabolized in the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of Butylone-d3’s action are primarily due to its interaction with monoamine transporters. This interaction leads to an increase in extracellular monoamine levels, which can result in various physiological and psychological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butylone-d3 (hydrochloride) involves the deuteration of butylone. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 3,4-methylenedioxybutyrophenone.
Bromination: The starting material is dissolved in dichloromethane and brominated to form 3’,4’-methylenedioxy-2-bromobutyrophenone.
Amination: The brominated product is then dissolved in dichloromethane and reacted with an aqueous solution of methylamine (40%). Hydrochloric acid is added to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for butylone-d3 (hydrochloride) are similar to those used for other deuterated compounds. These methods typically involve large-scale chemical synthesis in controlled environments to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Butylone-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Substitution reactions can occur at the amino group or the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions
Major Products
The major products formed from these reactions include various hydroxylated and demethylated metabolites .
Scientific Research Applications
Butylone-d3 (hydrochloride) is used extensively in scientific research, particularly in the following areas:
Chemistry: It serves as an internal standard for the quantification of butylone in analytical chemistry.
Biology: It is used in studies investigating the metabolism and pharmacokinetics of synthetic cathinones.
Medicine: Research on its effects on neurotransmitter systems helps in understanding the pharmacological properties of related compounds.
Industry: It is used in the development of analytical methods for detecting synthetic cathinones in various matrices .
Comparison with Similar Compounds
Similar Compounds
Butylone: The non-deuterated analog of butylone-d3.
Methylone: A structurally similar compound with similar pharmacological effects.
Pentylone: Another synthetic cathinone with a longer carbon chain
Uniqueness
Butylone-d3 (hydrochloride) is unique due to its deuterium atoms, which make it particularly useful as an internal standard in mass spectrometry. The presence of deuterium allows for precise quantification and differentiation from non-deuterated analogs .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(trideuteriomethylamino)butan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10;/h4-6,9,13H,3,7H2,1-2H3;1H/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJFEZQEDOBEOT-MUTAZJQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(CC)C(=O)C1=CC2=C(C=C1)OCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746873 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(methyl-d3-amino)-1-butanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231710-63-6 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(methyl-d3-amino)-1-butanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1231710-63-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.